(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a benzo[d]thiazole moiety, and an acrylamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and benzo[d]thiazol-2-yl intermediates. These intermediates are then subjected to a condensation reaction with acrylamide under controlled conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylamide group can be reduced to form amine derivatives.
Substitution: The benzo[d]thiazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives of the acrylamide group.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s furan and benzo[d]thiazole moieties can interact with enzymes and receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(6-(N-methylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide: Similar structure but with a methyl group instead of an isopropyl group.
(E)-3-(furan-2-yl)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylsulfamoyl group enhances its solubility and reactivity compared to its methyl and ethyl analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-11(2)20-26(22,23)13-6-7-14-15(10-13)25-17(18-14)19-16(21)8-5-12-4-3-9-24-12/h3-11,20H,1-2H3,(H,18,19,21)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACYUSCOFZVHKV-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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